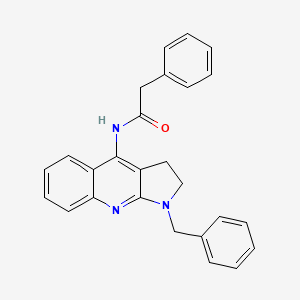
Pseudoakuammigine
Overview
Description
Pseudoakuammigine is a bio-active alkaloid from Alstonia boonei, a medicinal tree from West Africa .
Synthesis Analysis
The synthesis of Pseudoakuammigine has been reported in several studies. The azabicyclo [3.3.1]nonane motif was assembled through silver-catalyzed internal alkyne cyclization . A sequence of N,O-ketalization and reductive amination secured the chemoselectivity of N-methylation, leading to pseudoakuammigine .Molecular Structure Analysis
Pseudoakuammigine has a molecular formula of C22H26N2O3 . The structure includes a bioactive alkaloid, which is part of the larger family of indole alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pseudoakuammigine include silver-catalyzed internal alkyne cyclization, one-pot C-O bond cleavage/C-N bond formation, and a sequence of N,O-ketalization and reductive amination .Physical And Chemical Properties Analysis
Pseudoakuammigine has a molecular weight of 366.5 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Pseudoakuammigine: A Comprehensive Analysis
Pseudoakuammigine, also known as NSC381082, is an indole alkaloid found in the seeds of the akuamma tree (Picralima nitida) and has been identified in Alstonia boonei, a medicinal tree from West Africa. Below is an analysis of its scientific research applications based on available information:
Mu-opioid Receptor Agonism: Pseudoakuammigine has been reported to act as a weak agonist of the mu-opioid receptor (μOR). This suggests potential applications in pain management, although it produces minimal effects in animal models of antinociception .
Medicinal Chemistry: The compound’s structure has been a subject of interest in medicinal chemistry for the synthesis of akuammiline alkaloid pentacyclic core structures, which are important for developing new pharmaceuticals .
Pharmacological Research: ResearchGate mentions that Pseudoakuammigine and related compounds exhibit opioid analgesic activity, indicating their pharmacological potential .
properties
IUPAC Name |
methyl (14Z)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-21-15-7-5-6-8-17(15)23(2)22(21)18(24)11-16(14)20(21,13-27-22)19(25)26-3/h4-8,16,18H,9-13H2,1-3H3/b14-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGBWVNSVWLTKY-LNKIKWGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC34C5=CC=CC=C5N(C36C2CC1C4(CO6)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2CCC34C5=CC=CC=C5N(C36C2CC1C4(CO6)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336401 | |
| Record name | Pseudoakuammigine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-1-methyl-2beta,16-(epoxymethano)akuammilan-17-oic acid methyl ester | |
CAS RN |
2447-70-3 | |
| Record name | PSEUDOAKUAMMIGINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pseudoakuammigine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the core structure of Pseudoakuammigine and how does it relate to other akuammiline alkaloids?
A1: Pseudoakuammigine belongs to the akuammiline alkaloids, a family of monoterpene indole alkaloids characterized by their complex cage-like structures. While most akuammiline alkaloids like akuammiline and strictamine possess a pentacyclic methanoquinolizidine core, pseudoakuammigine features a unique pentacyclic furoindoline core. []
Q2: How does modifying the structure of Pseudoakuammigine impact its activity at the μOR?
A3: Studies have shown that structural modifications can significantly influence Pseudoakuammigine's potency at the μOR. For instance, introducing a phenethyl moiety to the N1 position of Pseudoakuammigine resulted in a 70-fold increase in potency and improved selectivity for the μOR compared to the kappa opioid receptor (κOR). []
Q3: What is the significance of synthesizing Pseudoakuammigine and its derivatives?
A4: The total synthesis of Pseudoakuammigine and other akuammiline alkaloids provides valuable insights into their complex structures and allows for the preparation of derivatives. [, ] This enables researchers to explore the structure-activity relationships of these alkaloids and potentially identify more potent and selective compounds for therapeutic applications.
Q4: Can you elaborate on the total synthesis of Pseudoakuammigine?
A5: Several approaches have been employed for the total synthesis of Pseudoakuammigine. One strategy utilizes an iminium ion cascade annulation to construct the C and D rings of the pentacyclic core. [] Another approach involves a modified Fischer indolization reaction, which efficiently generates complexity within the molecule. []
Q5: What is known about the biosynthesis of Pseudoakuammigine?
A6: While the complete biosynthetic pathway of Pseudoakuammigine is not fully elucidated, studies suggest a biogenetic relationship with other alkaloids found in the same plant sources. For instance, nareline, an alkaloid isolated from Alstonia scholaris, is structurally related to akuammiline and picraline, indicating a possible common biosynthetic origin. []
Q6: Has Pseudoakuammigine been isolated from any natural sources?
A7: Yes, Pseudoakuammigine has been isolated from the seeds of the Akuamma tree (Picralima nitida). [] It is also found in Alstonia yunnanensis Diels, alongside other indole alkaloids. []
Q7: What are the potential applications of Pseudoakuammigine research?
A8: Despite its weak activity, Pseudoakuammigine serves as a valuable scaffold for developing novel opioid analgesics with improved potency and selectivity. [] Further research into its structure-activity relationships and pharmacological properties could lead to the discovery of new pain management therapies.
Q8: What analytical techniques are used to study Pseudoakuammigine?
A9: Various spectroscopic techniques are employed to characterize and analyze Pseudoakuammigine, including UV, IR, NMR, and mass spectrometry. [, , , ] These techniques provide valuable information about its structure, functional groups, and molecular weight.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



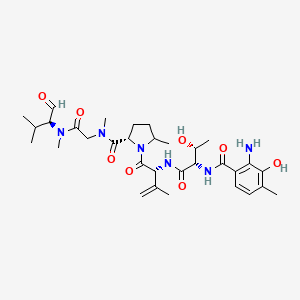
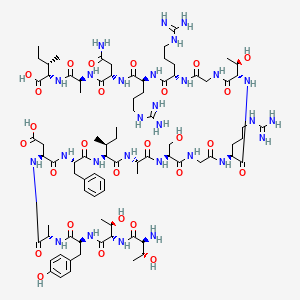
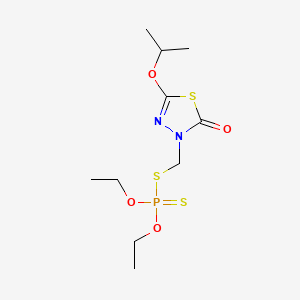





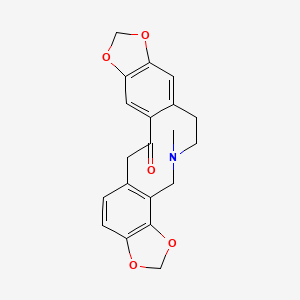
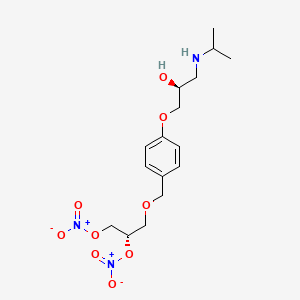
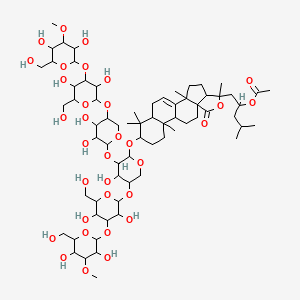
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1679750.png)

